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Quantitative Data on Tissue Penetration

The concentration of an antibiotic at the infection site is a critical determinant of its efficacy. The table below

summarizes key quantitative findings from tissue penetration studies.

Tissue-
) Penicillin  Mean Serum Mean Tissue to- Study
Tissue/Compartment . . :
V Dose Concentration Concentration Serum Details
Ratio
Tonsillar Tissue (Non- 12.5 5.0 mg/L 1.32 mg/g ~1:4 Sampling
inflamed, hyperplastic) mg/kg (25%) 55-120 min
orally post-dose
[1]
Tonsillar Tissue 12.5 3.01 mg/L 0.67 mg/g ~1:4 Sampling
(Manifest tonsillitis) mg/kg (22%) 55-120 min
orally post-dose

[1]

| Serum (Total drug, steady state) | 500 mg orally every 6 hours | AUC: 7.8 mg-h/L. Cmax: 5.7 mg/L | Not
Applicable | Not Applicable | Healthy volunteers; modern LC-MS/MS assay [2] | | Serum (Free, unbound
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drug) | 500 mg orally every 6 hours | ~23% of total serum concentration | Not Applicable | Not Applicable |

Free drug is pharmacologically active; half-life ~55 min [2] |

Experimental Protocols for Key Studies

Protocol 1: Measuring Tissue Concentration in Tonsillectomy
Patients

This protocol outlines a method for directly determining antibiotic concentration in human tissue [1].

¢ Objective: To determine the concentration of phenoxymethylpenicillin in serum and tonsillar tissue in
patients with and without active tonsillitis.
e Subjects: 17 patients scheduled for tonsillectomy.
¢ Dosing: A single oral dose of phenoxymethylpenicillin (12.5 mg/kg body weight) was administered 55
to 120 minutes before surgery.
e Sample Collection:
o Blood Serum: Drawn at the time of surgery.
o Tissue: Tonsillar tissue samples were collected immediately after removal.
¢ Bioanalysis:
o Technique: Microbial assay.
o Procedure: The concentration of penicillin in both serum and homogenized tissue samples was
determined by measuring the zone of inhibition against a standardized microbiological culture.
¢ Key Finding: The penicillin concentration in tonsillar tissue was consistently about one-fourth of the
concurrent serum concentration, regardless of inflammatory status [1].

Protocol 2: Modern Pharmacokinetic Analysis in Healthy
Volunteers

This protocol uses advanced analytical techniques to characterize total and free drug pharmacokinetics [2].

¢ Objective: To explore the pharmacokinetics (PK) of phenoxymethylpenicillin at steady state.

e Subjects: 10 healthy adult volunteers.

e Dosing: Participants took 5 doses of penicillin-V (500 mg) every 6 hours at home, followed by a 6th
directly observed dose at the clinical facility.
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e Sample Collection: Rich PK sampling was performed after the final dose via an intravenous cannula.
A maximum of 15 blood samples were drawn over 4 hours at predetermined time points.
e Bioanalysis:
o Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS).
o Ultrafiltration: To determine the free (unbound) drug concentration, serum samples were
processed using a Centrifree ultrafiltration device (30-kDa molecular weight cutoff) before LC-
MS/MS analysis.
¢ Data Analysis: A population pharmacokinetic model was fitted to the concentration-time data for both
total and free drug.

Protocol 3: Pharmacokinetic Boosting with Probenecid

This protocol evaluates the use of probenecid to enhance penicillin V exposure [3].

e Objective: To characterize the influence of probenecid on penicillin-V pharmacokinetics.

e Design: A randomised, open-label, crossover trial in healthy volunteers.

e Dosing Arms: Participants were randomised to receive penicillin-V (250 mg, 500 mg, or 750 mg) four
times daily, with and without concurrent probenecid (500 mg four times daily).

¢ Procedure: Participants took 5 doses at home and a 6th observed dose in the clinic. Blood was
drawn at 45 and 180 minutes post-dose.

e Bioanalysis: LC-MS/MS analysis of total and free concentrations for both penicillin-vV and
probenecid.

¢ Key Finding: Probenecid significantly increased total and free penicillin-V concentrations at both
timepoints, which modeling suggested could allow a fourfold increase in the minimum inhibitory
concentration (MIC) covered by a given dose [3].

Workflow for Tissue Penetration & Boosting Studies

The following diagram illustrates the logical workflow for planning and conducting studies on

phenoxymethylpenicillin tissue penetration and the investigation of probenecid as a boosting agent.
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Diagram 1. Workflow for tissue penetration and probenecid boosting studies.
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Application Note: Enhancing Efficacy with Probenecid

A promising strategy to overcome moderate resistance or poor tissue penetration is pharmacokinetic boosting

with probenecid.

¢ Mechanism: Probenecid competitively inhibits the organic anion transporters in the kidneys that are
responsible for the active secretion of penicillin-V, thereby reducing its renal clearance and increasing
its systemic exposure [3] [4].

e Evidence: A 2024 randomised crossover study demonstrated that co-administration of probenecid
(500 mg) significantly increased both total and free serum concentrations of penicillin-V across
different dose levels. The mean difference was most pronounced 45 minutes post-dose [3].

¢ Clinical Implication: Pharmacometric modeling from this study indicated that adding probenecid
could increase the MIC that can be effectively covered by a standard penicillin-V dose by
approximately fourfold. This approach can potentially rescue the efficacy of penicillin-V against less
susceptible pathogens, allow for lower or less frequent dosing of penicillin-V, and help address supply
shortages by improving the efficiency of each dose [3].

Key Takeaways for Researchers

¢ Tissue Penetration is Significant but Incomplete: Phenoxymethylpenicillin does reach common
infection sites like tonsils, but at concentrations lower than in serum, which should be considered for
dosing decisions in deep-seated infections [1].

e Modern PK Parameters are Available: Contemporary studies provide robust PK data using LC-
MS/MS, confirming a short half-life and high protein binding, which underscores the need for frequent
dosing to maintain effective free drug levels [2].

e Probenecid is a Valid Boosting Tool: The use of probenecid is a well-documented and effective
method to enhance penicillin-V exposure, supported by recent high-quality clinical evidence [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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